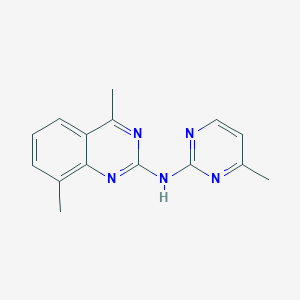

4,8-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine

説明

4,8-Dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine is a quinazoline derivative characterized by a bicyclic aromatic core containing two nitrogen atoms. The quinazoline scaffold is substituted with methyl groups at positions 4 and 8, while a 4-methylpyrimidin-2-yl group is attached via an amine linkage at position 2.

This compound’s structural features, including electron-donating methyl groups and a pyrimidine substituent, likely influence its solubility, bioavailability, and target affinity.

特性

分子式 |

C15H15N5 |

|---|---|

分子量 |

265.31 g/mol |

IUPAC名 |

4,8-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine |

InChI |

InChI=1S/C15H15N5/c1-9-5-4-6-12-11(3)18-15(19-13(9)12)20-14-16-8-7-10(2)17-14/h4-8H,1-3H3,(H,16,17,18,19,20) |

InChIキー |

VAINSVKNTAEVFK-UHFFFAOYSA-N |

正規SMILES |

CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC=CC(=N3)C)C |

製品の起源 |

United States |

準備方法

合成経路と反応条件

4,8-ジメチル-N-(4-メチルピリミジン-2-イル)キナゾリン-2-アミンの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、キナゾリンコアの調製から始まります。キナゾリンコアは、アントラニル酸誘導体などの適切な前駆体を、酸性条件下でホルムアミドまたはその等価物と環化させることで合成できます。

次に、ヨウ化メチルなどのメチル化剤を、炭酸カリウムなどの塩基の存在下で使用して、アルキル化反応によりメチル基を導入します。最後のステップは、キナゾリン誘導体を4-メチルピリミジン-2-アミンとカップリングすることです。このカップリングは、しばしば、ジクロロメタンなどの有機溶媒中で、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング試薬によって促進されます。

工業生産方法

この化合物の工業生産は、同様の合成経路に従う可能性がありますが、反応効率と収率を高めるために連続フロー反応器を使用するなど、より大規模に行われます。温度、圧力、溶媒の選択などの反応条件を最適化することは、スケーラビリティとコスト効率を確保するために不可欠です。

化学反応の分析

科学研究の応用

4,8-ジメチル-N-(4-メチルピリミジン-2-イル)キナゾリン-2-アミンは、科学研究でいくつかの用途があります。

化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: 生物活性分子との構造的類似性から、特定の酵素または受容体の阻害剤としての可能性が調査されています。

医学: 抗癌、抗菌、抗炎症作用など、潜在的な治療効果について研究されています。

工業: 有機半導体や染料などの高度な材料の開発に使用されています。

科学的研究の応用

4,8-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors due to its structural similarity to biologically active molecules.

Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

作用機序

類似の化合物との比較

類似の化合物

4,8-ジメチルキナゾリン: ピリミジン-2-イルアミン基がないため、生物学的用途では汎用性が低くなります。

N-(4-メチルピリミジン-2-イル)キナゾリン-2-アミン: 構造は似ていますが、4位と8位にメチル基がありません。そのため、結合親和性と特異性に影響を与える可能性があります。

独自性

4,8-ジメチル-N-(4-メチルピリミジン-2-イル)キナゾリン-2-アミンは、キナゾリンとピリミジン両方の部分と、特定のメチル置換基が存在することによって、ユニークです。これらの構造的特徴は、その独特の化学反応性と潜在的な生物活性に寄与し、さまざまな研究や工業用途にとって価値のある化合物となっています。

類似化合物との比較

Structural and Functional Group Analysis

The following table summarizes key structural differences and molecular properties between 4,8-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine and analogous compounds:

Calculated molecular weight based on formula; *Structural formula inferred from nomenclature.

Key Observations:

Core Heterocycle Differences: Quinazoline (target compound) vs. This may enhance interactions with enzymatic targets .

Substituent Effects: Pyrimidine vs. Methyl vs. Methoxy Groups: Methyl groups (target compound) enhance lipophilicity, while methoxy groups () increase polarity, affecting solubility and metabolic stability .

Molecular Weight and Steric Bulk :

- The triazine-linked derivative () has a higher molecular weight (347.42 vs. 280.33) and bulkier substituents, which may reduce cellular uptake but improve binding specificity in congested active sites .

Crystallographic and Conformational Insights

- N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine (): X-ray data reveal bond lengths of ~1.382 Å for C-N bonds and angles of ~106.87°–132.8°, indicating a planar conformation stabilized by intramolecular hydrogen bonds. This rigidity contrasts with the more flexible triazine derivatives .

- Target Compound: While crystallographic data are unavailable, the quinazoline core likely adopts a planar conformation similar to benzimidazole analogs, with methyl substituents inducing minor torsional strain.

生物活性

4,8-Dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine is a heterocyclic compound belonging to the quinazoline family, characterized by its unique structural features, including dimethyl groups at the 4 and 8 positions and a pyrimidinylamine moiety at the 2 position. Quinazoline derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry. This compound has gained attention for its potential therapeutic applications, particularly in oncology and other areas of pharmacology.

Biological Activity Overview

The biological activity of 4,8-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine has been explored in various studies. Key findings include:

- Enzyme Inhibition : The compound exhibits promising activity as an enzyme inhibitor, particularly against kinases involved in cancer pathways. This inhibition can lead to the suppression of cell proliferation, positioning it as a candidate for anticancer therapies.

- Antiviral and Anti-inflammatory Properties : Preliminary studies suggest that this compound may also possess antiviral and anti-inflammatory properties, expanding its potential therapeutic applications beyond oncology.

The mechanism of action involves the compound's interaction with specific molecular targets such as kinases. By binding to the active site of these enzymes, it inhibits their activity, thereby modulating various cellular pathways. This action can lead to apoptosis in cancer cells, highlighting its potential efficacy in cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy. Variations in substituents can significantly influence biological activity. For instance, compounds that share structural similarities with 4,8-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine demonstrate different biological profiles based on their specific modifications:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4,6-Dimethylquinazoline | Lacks pyrimidinylamine moiety | Different biological activity profile |

| N-(4-Methylpyrimidin-2-yl)quinazolin-2-amine | Lacks dimethyl groups | May have altered binding affinity |

| 2-Amino-4,6-dimethylpyrimidine | Contains a pyrimidine core but lacks quinazoline structure | Different chemical properties |

The combination of dimethylquinazoline and pyrimidinylamine moieties enhances the chemical reactivity and biological activities compared to similar compounds.

Case Studies

Recent studies have highlighted the therapeutic potential of quinazoline derivatives:

- Anticancer Activity : A study demonstrated that compounds similar to 4,8-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine exhibited significant cytotoxic effects against various human cancer cell lines, with some compounds showing GI50 values below 0.1 μM against 60 different lines .

- Kinase Inhibition : Research on hybrid compounds indicated that modifications to quinazoline structures could enhance kinase inhibitory activity, suggesting that strategic alterations to 4,8-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine may improve its therapeutic profile.

- Inflammation and Pain Management : Other derivatives have shown promise in anti-inflammatory assays and pain relief models, indicating a broader application for quinazoline-based compounds in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。